
Tert-butyl 2-oxo-cyclopentanecarboxylate
Overview
Description
Tert-butyl 2-oxo-cyclopentanecarboxylate is a useful research compound. Its molecular formula is C10H16O3 and its molecular weight is 184.23 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl 2-oxo-cyclopentanecarboxylate is a compound of interest in the field of organic chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound, with the molecular formula , features a cyclopentanecarboxylate structure that is substituted with a tert-butyl group and a keto functional group. The presence of these functional groups suggests potential reactivity and biological activity.
Molecular Structure
- Molecular Formula :
- Molecular Weight : 170.25 g/mol
- Functional Groups :
- Ketone (C=O)
- Ester (RCOOR')
Research has indicated that compounds similar to this compound can exhibit various biological activities, including anti-inflammatory and antiplatelet effects. These activities are often mediated through their interaction with specific receptors or enzymes involved in metabolic pathways.
- Anti-inflammatory Activity : Compounds with similar structures have been shown to inhibit the production of pro-inflammatory mediators such as thromboxanes and prostaglandins, which are key players in inflammatory responses .
- Antiplatelet Activity : Tert-butyl derivatives have been studied for their ability to modulate platelet aggregation, potentially serving as therapeutic agents in cardiovascular diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on Thromboxane A2 Analogues : Research demonstrated that certain analogues of thromboxane A2 exhibited potent antiplatelet effects by selectively inhibiting its biosynthesis without affecting prostacyclin production. This suggests that similar mechanisms may be at play for this compound .
- Enzymatic Interactions : Investigations into the enzymatic interactions of cyclopentanecarboxylates have revealed their potential as substrates or inhibitors in various biochemical pathways, indicating a broad spectrum of biological activity .
Data Table: Biological Activities
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHO
- Average Mass : 184.235 g/mol
- Monoisotopic Mass : 184.110 g/mol
The compound features a cyclopentanecarboxylate structure, which is crucial for its reactivity and interaction with other chemical species.
Synthesis Applications
Tert-butyl 2-oxo-cyclopentanecarboxylate serves as a key intermediate in various synthetic pathways:
-
Asymmetric Synthesis of Spiro Compounds :
- It has been utilized in the enantioselective synthesis of spiro-2(3H)-furanones through phase-transfer-catalyzed alkynylation reactions. The process involves using hypervalent iodine reagents and chiral quaternary ammonium salts as catalysts, achieving high yields and enantioselectivity (up to 95% ee) .
Reaction Type Yield (%) Enantioselectivity (%) Asymmetric alkynylation 60-80 90-95 Electrophilic cyclization High Maintained - Michael Addition Reactions :
Pharmaceutical Applications
This compound is significant in pharmaceutical chemistry:
- Synthesis of Bioactive Molecules :
- Development of Antiparasitic Agents :
Agrochemical Applications
In agrochemistry, this compound is explored for:
- Pesticide Development :
Case Studies
- Case Study: Synthesis of Spiro Compounds
- Case Study: Pharmaceutical Applications
Properties
IUPAC Name |
tert-butyl 2-oxocyclopentane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-10(2,3)13-9(12)7-5-4-6-8(7)11/h7H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIKPUCMXHEUMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453395 | |
Record name | tert-butyl 2-oxo-cyclopentanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84109-76-2 | |
Record name | tert-butyl 2-oxo-cyclopentanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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